N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a linear ethanediamide backbone substituted with a 3-methylphenyl group and a thiophen-3-yl ethyl moiety.
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-3-2-4-13(9-11)17-15(19)14(18)16-7-5-12-6-8-20-10-12/h2-4,6,8-10H,5,7H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPSHCGGFLXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the reaction of 3-methylphenylamine with 2-(thiophen-3-yl)ethylamine in the presence of an appropriate coupling agent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalysts: Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient mixing and heat transfer.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Features
Core Backbone and Substituents
Key Observations :
Physicochemical Properties
Notes:
- The thiophene and methylphenyl groups in the target compound may enhance lipophilicity compared to ’s sulfamoyl acetamide .
Biological Activity
N'-(3-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential biological activity. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C14H16N2S
- Molecular Weight : 252.36 g/mol
- Structural Features :
- Contains a thiophene ring, which is known for its role in various biological activities.
- The presence of a 3-methylphenyl group may enhance lipophilicity and modulate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-methylphenylamine and 2-(thiophen-3-yl)ethylamine.
- Reaction Conditions : A condensation reaction using oxalyl chloride as a coupling agent under inert atmosphere conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Activity
Research has shown that derivatives of compounds containing thiophene rings often display anticancer properties. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating an IC50 value indicative of significant potency.
- The compound was found to inhibit cell proliferation in a dose-dependent manner, suggesting potential for therapeutic development.
-
Mechanistic Studies :
- Molecular docking simulations indicated strong binding affinity to target proteins involved in cancer progression, such as kinases and transcription factors.
- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling showed favorable properties, suggesting good oral bioavailability and low toxicity profiles.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-methoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide | Methoxy substituent | Moderate antimicrobial activity |
| N'-(4-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide | Chlorine substituent | Higher anticancer activity |
| N'-(3-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide | Furan ring instead of thiophene | Antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
